(Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate
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Description
(Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate is a useful research compound. Its molecular formula is C25H22N2O5S and its molecular weight is 462.52. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Chemistry
Research on "Three substituted 4-pyrazolylbenzoates" by Portilla et al. (2007) explores the hydrogen-bonded supramolecular structures in one, two, and three dimensions of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate and related compounds. These studies provide insights into the potential for designing new materials with specific molecular architectures for applications in nanotechnology and molecular engineering Portilla et al., 2007.
Synthetic Chemistry for Heterocyclic Compounds
In the realm of synthetic chemistry, "Methyl (Z)-2-[(Benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in the Synthesis of Heterocyclic Systems" by Toplak et al. (1999) details the use of a related compound for the preparation of various heterocyclic systems. This research highlights the utility of these compounds in synthesizing a range of biologically relevant heterocycles, pointing towards potential pharmaceutical applications Toplak et al., 1999.
Materials Science
In materials science, "Azo Polymers for Reversible Optical Storage" by Meng et al. (1996) investigates copolymers synthesized from nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate. This study demonstrates the potential of using such compounds in the development of materials for reversible optical storage devices, highlighting the importance of specific chemical functionalities in designing advanced materials for technology applications Meng et al., 1996.
Properties
IUPAC Name |
ethyl 4-[[(Z)-(1-benzyl-2,2,4-trioxo-2λ6,1-benzothiazin-3-ylidene)methyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-2-32-25(29)19-12-14-20(15-13-19)26-16-23-24(28)21-10-6-7-11-22(21)27(33(23,30)31)17-18-8-4-3-5-9-18/h3-16,26H,2,17H2,1H3/b23-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFXLRMRRGDBSC-KQWNVCNZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C\2/C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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